molecular formula C13H16N2OS B15277682 (R)-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol

(R)-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol

Cat. No.: B15277682
M. Wt: 248.35 g/mol
InChI Key: WSVFKUQDOJTNLG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol is a chiral compound that features a thiazole ring, an amino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized from 2-aminothiazole derivatives.

    Chiral Synthesis: The chiral center at the butanol moiety can be introduced using chiral catalysts or chiral starting materials. Enantioselective reduction or asymmetric synthesis methods are commonly employed.

Industrial Production Methods

Industrial production methods for ®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and amino group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-aminothiazol-5-yl)acetate
  • Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Uniqueness

®-1-(2-Aminothiazol-5-yl)-1-phenylbutan-1-ol is unique due to its chiral center and the presence of both a thiazole ring and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

(1R)-1-(2-amino-1,3-thiazol-5-yl)-1-phenylbutan-1-ol

InChI

InChI=1S/C13H16N2OS/c1-2-8-13(16,10-6-4-3-5-7-10)11-9-15-12(14)17-11/h3-7,9,16H,2,8H2,1H3,(H2,14,15)/t13-/m1/s1

InChI Key

WSVFKUQDOJTNLG-CYBMUJFWSA-N

Isomeric SMILES

CCC[C@@](C1=CC=CC=C1)(C2=CN=C(S2)N)O

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CN=C(S2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.